molecular formula C9H15N B1470528 3-Cyclohexylideneazetidine CAS No. 1517824-57-5

3-Cyclohexylideneazetidine

Cat. No.: B1470528
CAS No.: 1517824-57-5
M. Wt: 137.22 g/mol
InChI Key: VRTWBJIKLSBNNS-UHFFFAOYSA-N
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Description

Contextualization of 3-Cyclohexylideneazetidine within the Field of Strained Four-Membered Nitrogen Heterocycles

This compound belongs to the class of strained four-membered nitrogen heterocycles. These are cyclic compounds containing three carbon atoms and one nitrogen atom in a four-membered ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a defining characteristic that dictates their reactivity. rsc.org This strain is intermediate between the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.org This unique level of strain makes azetidines both handleable and capable of undergoing specific, triggerable reactions, rendering them valuable in synthetic chemistry. rsc.orgrsc.org

The presence of the exocyclic double bond in the cyclohexylidene moiety introduces an additional element of reactivity and stereochemical complexity to the azetidine (B1206935) core. Four-membered nitrogen-containing heterocycles like azetidines are crucial in the design and synthesis of biologically active compounds. nih.gov Their rigid, three-dimensional structure is a desirable feature in medicinal chemistry. nih.gov

Significance of Azetidine and Cyclohexylidene Moieties as Key Structural Motifs in Advanced Synthesis

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products. rsc.org Its incorporation into drug candidates can enhance properties such as metabolic stability and bioavailability. thieme-connect.de The rigid framework of the azetidine ring provides a well-defined orientation of substituents, which is crucial for molecular recognition and binding to biological targets. thermofisher.com Azetidines are not only components of final products but also serve as versatile intermediates in the synthesis of other nitrogen-containing compounds. nih.govmagtech.com.cn

The cyclohexylidene group, an exocyclic alkene attached to a cyclohexane (B81311) ring, is also a significant structural unit. It can influence the conformational properties of the molecule and provides a site for further chemical transformations. The Diels-Alder reaction, a powerful tool in organic synthesis for constructing complex ring systems, often utilizes cyclic dienes, and the cyclohexylidene moiety can be derived from or participate in such reactions. mdpi.comresearchgate.net The combination of the strained azetidine ring and the reactive cyclohexylidene group in this compound creates a molecule with a unique chemical profile, offering opportunities for the development of novel synthetic methodologies.

Historical Development and Evolution of Synthetic Strategies for Azetidine and Cyclohexylidene Structures

The synthesis of azetidines has been a long-standing challenge in organic chemistry, with the first reported synthesis dating back to the early 20th century. jmchemsci.com Historically, the construction of the strained four-membered ring was often inefficient. nih.gov Early methods frequently relied on intramolecular cyclization of 3-halosubstituted amines. msu.edu Over the years, synthetic strategies have evolved significantly, with the development of more efficient and versatile methods. numberanalytics.com These include intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a leaving group, as well as various cycloaddition reactions. frontiersin.org

Modern approaches to azetidine synthesis have expanded to include:

Ring expansion and contraction reactions . magtech.com.cn

Palladium-catalyzed intramolecular C(sp³)–H amination . rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes . rsc.orgthieme-connect.de

Lanthanide-catalyzed intramolecular aminolysis of epoxy amines . frontiersin.org

The synthesis of cyclohexylidene structures has also seen considerable advancement. The Wittig reaction and its modifications have been classic methods for creating such exocyclic double bonds. More contemporary methods focus on transition-metal-catalyzed reactions and organocatalysis, which offer greater control over stereochemistry and functional group tolerance. mdpi.com The development of these sophisticated synthetic tools has been instrumental in enabling the construction of complex molecules containing these motifs. numberanalytics.com

Current Research Challenges and Future Opportunities in the Synthesis and Reactivity of this compound

Despite the progress made, the synthesis and manipulation of molecules like this compound still present challenges. A key difficulty lies in achieving high stereoselectivity during the formation of the azetidine ring and the exocyclic double bond. The development of catalytic asymmetric methods for the synthesis of chiral 3-substituted azetidines is an active area of research. Furthermore, the selective functionalization of the different positions of the this compound molecule remains a significant hurdle. researchgate.net

Future opportunities in this field are vast. The unique reactivity of this compound, stemming from its strained ring and exocyclic alkene, can be exploited to develop novel chemical transformations. For instance, the strain-release functionalization of the azetidine ring could be coupled with reactions at the cyclohexylidene double bond to rapidly build molecular complexity. thieme-connect.de There is potential for using this compound as a building block in the synthesis of novel bioactive compounds and advanced materials. The exploration of its reactivity in multicomponent reactions and cascade processes could lead to highly efficient synthetic routes to complex molecular architectures. thieme-connect.de Further investigation into the catalytic systems that can mediate the synthesis and transformation of this compound will be crucial for unlocking its full potential in organic chemistry. reddit.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-4-8(5-3-1)9-6-10-7-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWBJIKLSBNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Chemical Synthesis of 3 Cyclohexylideneazetidine and Its Functionalized Analogues

Retrosynthetic Analysis for the 3-Cyclohexylideneazetidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This process involves "disconnections," which correspond to the reverse of known chemical reactions. amazonaws.com

The formation of the azetidine (B1206935) ring is a critical step in the synthesis of this compound. Key retrosynthetic disconnections focus on the formation of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that constitute the four-membered ring.

One common strategy involves the intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom displaces a leaving group on a γ-carbon. nih.govfrontiersin.org This leads to a retrosynthetic disconnection of a C-N bond, revealing a γ-amino halide or a related precursor.

Another approach is the [2+2] cycloaddition reaction between an imine and an alkene, which forms two new bonds to create the azetidine ring. magtech.com.cnrsc.org The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is a notable example, although it has faced challenges in its application. rsc.org Retrosynthetically, this corresponds to disconnecting the two bonds formed in the cycloaddition, leading back to an appropriate imine and an alkene.

Palladium-catalyzed intramolecular amination of C(sp3)-H bonds offers another pathway to azetidines. rsc.orgacs.org This method involves the formation of a C-N bond through the activation of a typically unreactive C-H bond. rsc.org The retrosynthetic disconnection here breaks the C-N bond, leading to an acyclic amine precursor with a suitable directing group.

The introduction of the cyclohexylidene group at the 3-position of the azetidine ring requires careful consideration of stereoselectivity, particularly when chiral centers are present or desired.

A Wittig-type reaction is a common method for forming the exocyclic double bond of the cyclohexylidene moiety. This involves the reaction of a ketone with a phosphorus ylide. In the context of this compound synthesis, this would typically involve reacting a protected 3-azetidinone with a cyclohexyl-substituted phosphorus ylide. The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of ylide and reaction conditions.

A summary of key retrosynthetic disconnections for the this compound scaffold is presented in the interactive table below.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyPrecursor TypeCorresponding Forward Reaction
Intramolecular SN2 Cyclizationγ-Amino Halide/SulfonateNucleophilic substitution
[2+2] PhotocycloadditionImine and Cyclohexylidene-alkeneAza Paternò–Büchi reaction
C-H AminationAcyclic Amine with Directing GroupPalladium-catalyzed C-N bond formation
Wittig Reaction3-Azetidinone and Cyclohexyl YlideOlefination

Olefination Strategies for the Elaboration of the Cyclohexylidene Moiety within the 3-Position

The cornerstone of synthesizing this compound is the formation of the exocyclic double bond. This is typically achieved by the reaction of a 3-azetidinone precursor with a suitable cyclohexyl-containing reagent. Several classical and modern olefination reactions can be employed for this purpose.

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes researchgate.netmasterorganicchemistry.com. This reaction involves the coupling of a carbonyl compound, in this case, an N-protected 3-azetidinone, with a heteroaryl sulfone organic-chemistry.org. The reaction with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is known for its high E-selectivity wikipedia.org.

The general mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl group of the 3-azetidinone. The resulting β-alkoxysulfone intermediate undergoes a Smiles rearrangement and subsequent elimination to yield the desired alkene acs.org. While specific examples of the Julia-Kocienski olefination for the synthesis of this compound are not extensively documented in the literature, the general applicability of this reaction to a wide range of aldehydes and ketones suggests its potential utility.

A plausible synthetic route would involve the reaction of an N-protected 3-azetidinone with a cyclohexyl-substituted phenyltetrazolyl sulfone in the presence of a strong base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.

Table 1: Proposed Reaction Parameters for Julia-Kocienski Olefination

ParameterProposed Condition
Azetidinone SubstrateN-Boc-3-azetidinone
Sulfone ReagentCyclohexyl-PT-sulfone
BaseNaHMDS, KHMDS
SolventTHF, DME
Temperature-78 °C to room temperature

Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides wikipedia.orgaksci.com. The reaction of an N-protected 3-azetidinone with a cyclohexyl-substituted phosphonium ylide would provide a direct route to this compound nih.gov. The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.

A key precursor for this reaction is N-Boc-3-azetidinone, which is commercially available wikipedia.org. The synthesis of 3-methylene-N-Boc-azetidine via a Wittig reaction has been reported, demonstrating the feasibility of this approach on the 3-azetidinone core wikipedia.org. The reaction of N-Boc-3-azetidinone with methylenetriphenylphosphorane provides the corresponding 3-methyleneazetidine wikipedia.org. By analogy, the use of cyclohexylidenetriphenylphosphorane would be expected to yield the desired this compound.

Table 2: Wittig Reaction for the Synthesis of 3-Methylene-N-Boc-azetidine

Azetidinone SubstrateYlide ReagentBaseSolventYield (%)Reference
N-Boc-3-azetidinonePh3P=CH2n-BuLiTHFNot Reported wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides organic-chemistry.org. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification organic-chemistry.orgorganicchemistrydata.org. The HWE reaction typically favors the formation of (E)-alkenes researchgate.net.

For the synthesis of this compound, the HWE reaction would involve the reaction of an N-protected 3-azetidinone with a cyclohexyl-substituted phosphonate ester in the presence of a base. The choice of base and reaction conditions can influence the stereoselectivity of the reaction labinsights.nl. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to favor the formation of (Z)-alkenes .

Table 3: Proposed Reagents for Horner-Wadsworth-Emmons Reaction

Azetidinone SubstratePhosphonate ReagentBase
N-Boc-3-azetidinoneDiethyl (cyclohexyl)phosphonateNaH, NaOMe
N-Boc-3-azetidinoneBis(2,2,2-trifluoroethyl) (cyclohexyl)phosphonateKHMDS, 18-crown-6

Asymmetric Synthesis of Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of great interest for pharmaceutical applications. This can be achieved through various asymmetric synthesis strategies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction nih.gov. After the desired transformation, the auxiliary can be removed and ideally recycled. In the context of this compound synthesis, a chiral auxiliary could be attached to the azetidine nitrogen.

For example, (S)-1-phenylethylamine has been used as a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids researchgate.net. This approach could potentially be adapted for the synthesis of chiral this compound derivatives. The chiral auxiliary would direct the olefination reaction to occur from a specific face of the 3-azetidinone, leading to a diastereomeric mixture that could be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Ligand-controlled asymmetric induction involves the use of a chiral ligand to control the stereoselectivity of a metal-catalyzed reaction. This approach could be applied to the asymmetric reduction of a prochiral 3-cyclohexylideneazetidinium salt or a related intermediate.

Diastereoselective methods aim to control the formation of new stereocenters relative to existing ones within the molecule nih.gov. In the synthesis of functionalized this compound derivatives, if a substituent is already present on the azetidine ring, it can influence the stereochemical outcome of the olefination reaction.

For instance, the diastereoselective synthesis of substituted azetidines has been achieved through various methods, including the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines orgsyn.org. While not directly an olefination, this demonstrates the principle of stereocontrol in azetidine synthesis. A pre-existing stereocenter at the C2 or C4 position of the 3-azetidinone ring could direct the approach of the olefination reagent, leading to a diastereomerically enriched product.

Metal-Mediated and Organocatalytic Approaches in this compound Synthesis

Modern catalytic methods offer efficient and selective routes to complex molecules.

Metal-Mediated Approaches:

Transition metal catalysis has been employed for the synthesis and functionalization of 3-alkylidene-1,2-diazetidines, which are structurally related to this compound . For example, a Cu(I)-catalyzed 4-exo ring closure has been used to synthesize 3-methylene-1,2-diazetidines, and subsequent palladium-catalyzed Heck reactions allow for the functionalization of the double bond labinsights.nl. While these examples are on a different heterocyclic system, they highlight the potential of metal catalysis in the synthesis of related structures. A palladium-catalyzed reductive Heck coupling has also been utilized to construct piperidine rings, which could potentially be adapted for azetidine synthesis.

Organocatalytic Approaches:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis researchgate.net. Chiral azetidines themselves have been used as asymmetric organocatalysts. While specific organocatalytic methods for the direct synthesis of this compound are not well-established, the principles of organocatalysis could be applied. For example, a chiral amine catalyst could be used to activate a 3-azetidinone towards a stereoselective reaction with a cyclohexyl-containing nucleophile in a process that ultimately leads to the target molecule.

Transition Metal Catalysis for Azetidine Ring Construction and Functionalization

Transition metal catalysis offers a powerful toolkit for both the construction of the azetidine ring and its subsequent functionalization. While direct construction of the this compound ring via transition metal catalysis is not extensively documented, the functionalization of pre-formed azetidine scaffolds and related 3-alkylideneazetidines is an active area of research.

Palladium-catalyzed reactions, in particular, have shown significant utility in the functionalization of enamides and related systems, which share structural similarities with this compound. For example, the direct alkenylation of nonaromatic enamides has been achieved through a palladium(II)-catalyzed C-H functionalization. acs.org This methodology allows for the introduction of various activated alkenes at the C-3 position of cyclic enamides with high regio- and stereoselectivity. acs.org Such a strategy could potentially be adapted to functionalize the exocyclic double bond of this compound.

Furthermore, the functionalization of 3-alkylidene-1,2-diazetidines using palladium-catalyzed Heck reactions has been reported. nih.gov This demonstrates the feasibility of using transition metal catalysis to modify the double bond of 3-alkylidene-substituted four-membered rings. These precedents suggest that palladium-catalyzed cross-coupling reactions could be a viable approach for introducing substituents onto the cyclohexylidene moiety of this compound.

The following table summarizes representative transition metal-catalyzed functionalizations applicable to related systems:

Catalyst/ReagentsSubstrate TypeFunctionalizationKey Features
Pd(OAc)₂ / Cu(OAc)₂Nonaromatic enamidesDirect AlkenylationMild conditions, high regio- and stereoselectivity. acs.org
Palladium catalysts3-Alkylidene-1,2-diazetidinesHeck ReactionStereocontrolled functionalization of the double bond. nih.gov

Direct Metalation and Regioselective Functionalization of the Azetidine Core

Direct metalation, typically involving organolithium bases, is a powerful strategy for the regioselective functionalization of heterocyclic compounds. The regioselectivity of this process is highly dependent on the nature of the substituents on the heterocyclic ring, particularly the protecting group on the nitrogen atom.

For N-Boc protected azetidines, the tert-butoxycarbonyl (Boc) group acts as a directing group, facilitating the deprotonation of the adjacent C-H bonds. In the case of N-Boc protected heterocycles, lithiation generally occurs at the α-position to the nitrogen atom. This regioselectivity is attributed to the coordinating ability of the carbonyl oxygen of the Boc group, which stabilizes the resulting organolithium intermediate.

While direct metalation of this compound itself has not been specifically detailed, studies on related N-Boc protected heterocycles provide valuable insights. For instance, the regioselective lithiation of N-Boc-3-hydroxypyrrolidine has been shown to occur at the C5 position (α to the nitrogen). rsc.org This suggests that for N-Boc-3-cyclohexylideneazetidine, deprotonation would likely occur at the C2 or C4 positions of the azetidine ring, rather than on the cyclohexylidene moiety.

The general protocol for such a functionalization would involve treating the N-Boc-3-cyclohexylideneazetidine with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting lithiated intermediate with a suitable electrophile.

The following table outlines the general principles of direct metalation on N-Boc protected azetidines:

Base/AdditiveSubstrateSite of MetalationSubsequent Reaction
n-BuLi or s-BuLi / TMEDAN-Boc-azetidineα-position to NitrogenTrapping with electrophiles (e.g., alkyl halides, carbonyls)

It is important to note that the presence of the exocyclic double bond in this compound could potentially influence the regioselectivity of the metalation or compete with the desired deprotonation of the azetidine ring. Further experimental investigation is required to fully elucidate the outcome of direct metalation on this specific substrate.

Advanced Reactivity Profiles and Mechanistic Elucidation of 3 Cyclohexylideneazetidine

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle in 3-Cyclohexylideneazetidine

The reactivity of the azetidine ring is fundamentally governed by its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly reactive aziridines (approx. 27.7 kcal/mol) and the relatively inert pyrrolidines (approx. 5.4 kcal/mol). rsc.org This inherent strain serves as a thermodynamic driving force for reactions that lead to the cleavage of the C-N or C-C bonds of the four-membered ring, thereby relieving the strain. rsc.orgrsc.orgresearchwithrutgers.com

The azetidine ring in this compound can be opened by a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a C-N bond. chemistrysteps.com For the parent, unsubstituted azetidine, this process often requires activation of the nitrogen atom, for instance, by protonation or by converting it into a quaternary azetidinium salt, which possesses a much better leaving group. researchgate.net

The synthetic utility of this pathway is significant, as it provides a direct route to 1,3-difunctionalized acyclic amine derivatives. For example, the reaction of N-activated azetidines with halide nucleophiles can produce γ-haloamines, which are valuable synthetic intermediates. researchgate.net

Below is a table summarizing representative nucleophilic ring-opening reactions applicable to the azetidine moiety.

NucleophileActivating Group (on N)Typical ConditionsProduct TypeRef
Thiol (R-SH)3,4,5-TrimethoxybenzoylChiral Phosphoric Acid Catalystγ-Thio-substituted Amine rsc.org
AreneN-TosylLewis Acid (e.g., BF₃·OEt₂)γ-Aryl-substituted Amine rsc.org
Fluoride (HF-Pyridine)N-H or N-AlkylPyridine-HF (Olah's reagent)γ-Fluorinated Amine rsc.org
Organolithium (R-Li)N-AcylAnhydrous Ether, Low Temp.β-Amino Ketone rsc.org

This table presents generalized reactivity for the azetidine ring system.

To achieve controlled and regioselective ring-opening, the azetidine nitrogen is often activated with an electrophile. This strategy enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Common activating groups include sulfonyl (e.g., tosyl), acyl (e.g., benzoyl), and carbamoyl (B1232498) groups (e.g., Boc). rsc.orgorganic-chemistry.org

For instance, N-acylation not only activates the ring but can also direct the regioselectivity of the nucleophilic attack. The formation of stable tetrahedral intermediates is facilitated by the combination of the amide bond's pyramidalization and the ring strain, allowing for effective addition of organometallic reagents. rsc.org Lewis acids can also be employed to coordinate to the nitrogen atom, thereby activating the ring towards cleavage. Lanthanoid triflates, for example, have been shown to be effective catalysts for the regioselective ring-opening of related strained heterocycles like epoxides, a strategy that can be extended to azetidines. frontiersin.org

The concept of ring strain is central to understanding the chemical behavior of this compound's heterocyclic core. rsc.orgresearchwithrutgers.comnih.gov This strain arises from the deviation of the internal C-N-C and C-C-C bond angles from the ideal tetrahedral angle (109.5°), leading to angle strain, as well as torsional strain from the eclipsing of substituents on adjacent ring atoms. chemistrysteps.com

The stored energy associated with this strain lowers the activation energy for ring-opening reactions compared to analogous reactions in strain-free systems. rsc.org Therefore, reactions that result in the cleavage of the four-membered ring are thermodynamically favorable. This strain-driven reactivity allows azetidines to participate in transformations not readily observed in larger, more stable heterocyclic systems. rsc.orgnih.gov The balance between stability (greater than aziridines) and reactivity (greater than pyrrolidines) makes the azetidine moiety a versatile and synthetically valuable functional group. rsc.orgrsc.orgresearchwithrutgers.com

Chemical Transformations at the Cyclohexylidene Double Bond

The exocyclic C=C double bond in this compound provides a second, distinct site for chemical reactions, primarily involving additions to the π-system. These transformations offer pathways to modify the cyclohexyl portion of the molecule and introduce new stereocenters.

The hydrogenation of the exocyclic double bond would convert the this compound into a spirocyclic 3-cyclohexylazetidine. This reduction can be achieved using various catalytic hydrogenation methods (e.g., H₂, Pd/C). A key aspect of this transformation is its potential for stereoselectivity. The azetidine ring introduces steric bulk on one face of the double bond, which can direct the incoming hydrogen atoms to the opposite, less hindered face. The choice of catalyst and reaction conditions can be fine-tuned to control the diastereoselectivity of the product, yielding predominantly either the cis- or trans-isomer with respect to the azetidine ring.

Reaction TypeReagentsExpected Outcome
Catalytic HydrogenationH₂, Pd/C, MeOHReduction of C=C to C-C
Diimide ReductionToluenesulfonylhydrazide, HeatReduction of C=C to C-C
Hydroboration-Protonolysis1. BH₃-THF; 2. CH₃COOHReduction of C=C to C-C

This table outlines general methods for alkene reduction applicable to the cyclohexylidene moiety.

The electron-rich nature of the exocyclic alkene makes it a suitable partner in various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and polycyclic architectures in a single step.

[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions, often mediated by a photosensitizer, are a common method for achieving this transformation. springernature.comchemrxiv.orgchemrxiv.org The exocyclic double bond of this compound could react with another alkene or a ketene (B1206846) to form a spiro-fused cyclobutane ring system.

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted reaction between a conjugated diene and a dienophile (an alkene) to form a six-membered cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, the cyclohexylidene double bond would act as the dienophile. Its reactivity can be enhanced by the presence of electron-withdrawing groups, although reactions with electron-rich alkenes are also known. organic-chemistry.org The reaction with a diene like 1,3-butadiene (B125203) would yield a complex spiro-polycyclic system, constructing two new carbon-carbon bonds and up to four new stereocenters with a high degree of stereochemical control. wikipedia.org

Reaction TypeReactant PartnerProduct Core StructureRef
[2+2] PhotocycloadditionAlkene (R₂C=CR₂)Spiro[azetidine-3,1'-cyclohexane]-fused cyclobutane nih.gov
Diels-Alder [4+2]Conjugated DieneSpiro[azetidine-3,1'-cyclohexane]-fused cyclohexene wikipedia.orglibretexts.org
1,3-Dipolar CycloadditionNitrone or AzideSpiro[azetidine-3,1'-cyclohexane]-fused five-membered heterocycle nih.govyoutube.com

This table illustrates potential cycloaddition reactions involving the exocyclic double bond.

Selective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The exocyclic double bond in this compound is a key site for selective oxidation reactions. The steric environment and electronic properties of the azetidine ring can influence the stereochemical outcome of these transformations.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds via a concerted mechanism, leading to the formation of a spirocyclic oxirane ring system. The approach of the oxidizing agent is generally directed by the sterically least hindered face of the molecule. Subsequent acid-catalyzed ring-opening of the epoxide with water provides access to anti-diols. youtube.comyoutube.com

Dihydroxylation: The synthesis of syn-diols from the alkene moiety can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.org Syn-dihydroxylation occurs because the reaction proceeds through a cyclic intermediate, such as a cyclic osmate ester, which is then hydrolyzed to yield the vicinal diol. khanacademy.org The use of catalytic OsO₄ in conjunction with a stoichiometric co-oxidant, like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, is a common strategy to mitigate the cost and toxicity of osmium tetroxide. organic-chemistry.org

Reaction TypeReagent(s)Expected Product StereochemistryKey Intermediate
Epoxidation m-CPBASpiro-epoxide-
Anti-Dihydroxylation 1. m-CPBA; 2. H₃O⁺trans-diolEpoxide
Syn-Dihydroxylation OsO₄, NMOcis-diolCyclic Osmate Ester
Syn-Dihydroxylation cold, dilute KMnO₄, NaOHcis-diolCyclic Manganate Ester

Functionalization and Derivatization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a nucleophilic center that readily participates in various functionalization reactions. These modifications are crucial for modulating the compound's properties and for use in multi-step synthetic sequences.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. The reaction with an alkyl halide, typically in the presence of a non-nucleophilic base to scavenge the resulting acid, introduces an alkyl group onto the nitrogen. The choice of base and solvent is critical to avoid competing side reactions. nih.govresearchgate.net

N-Acylation: Acylation of the azetidine nitrogen is readily achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). rsc.orgthieme-connect.com This reaction forms a stable amide bond and is often used to install protecting groups or to incorporate the azetidine moiety into larger molecular frameworks, such as peptides. researchgate.net

Applications of Nitrogen Protecting Groups and Their Removal

Protecting the azetidine nitrogen is a common strategy to prevent its undesired reactivity during subsequent transformations on other parts of the molecule. The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its removal.

Commonly used protecting groups for azetidines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). acs.orgresearchgate.net

Carbobenzyloxy (Cbz): Installed with benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

Acetyl (Ac): While providing good protection, the removal of an acetyl group from a secondary amide can require harsh conditions. organic-chemistry.org

tert-Butoxythiocarbonyl (Botc): This group is analogous to Boc but facilitates lithiation at the α-carbon (C2/C4 positions). It is more acid-labile than the Boc group and can be removed with TFA or via thermolysis. acs.org

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Features
tert-Butoxycarbonyl BocBoc₂OTrifluoroacetic Acid (TFA)Stable to base, common in synthesis
Carbobenzyloxy CbzBenzyl ChloroformateH₂, Pd/C (Hydrogenolysis)Orthogonal to acid/base labile groups
Benzhydryl BhDiphenylmethyl bromideN-Bromosuccinimide (NBS), then acidUseful in β-lactam chemistry researchgate.net
tert-Butoxythiocarbonyl BotcO-tert-Butyl S-pyridin-2-yl thiocarbonateTFA, or heat (thermolysis)Activates α-protons for deprotonation acs.org

Regioselective and Stereoselective Functionalization of the Azetidine Ring System

Achieving functionalization at specific positions on the strained four-membered ring requires carefully controlled reaction conditions to manage the inherent ring strain and achieve high selectivity. rsc.org

C2 and C4 Functionalization Strategies in this compound Derivatives

Functionalization of the C2 and C4 positions, which are adjacent to the nitrogen atom, is a powerful strategy for elaborating the azetidine core. In N-protected this compound, these positions are chemically distinct.

A primary strategy involves the deprotonation of a C-H bond at the C2 or C4 position using a strong base, such as s-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). acs.org The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce a substituent. The regioselectivity of the deprotonation can be influenced by the nature of the nitrogen protecting group. For instance, the N-Botc group has been shown to effectively direct lithiation and subsequent electrophilic trapping at the α-methylene group of azetidine. acs.org Such methods provide access to a range of C2-substituted azetidines. nih.govacs.org

Remote Functionalization and Rearrangement Pathways

The strained 3-alkylideneazetidine scaffold is susceptible to rearrangement reactions that can lead to the formation of more complex heterocyclic systems. These reactions often involve the cleavage of one or more bonds within the four-membered ring.

One notable transformation is the oxidative cascade reaction of N-aryl-3-alkylideneazetidines. acs.orgresearchgate.net In the presence of a suitable oxidant (e.g., a silver salt) and a carboxylic acid, these compounds can undergo a chemo- and regioselective ring expansion. researchgate.net This process can involve sequential oxidative nucleophilic additions and aromatization, ultimately converting the azetidine ring into a fused pyridine system. rsc.orgacs.org This pathway represents a significant structural rearrangement, transforming the strained four-membered ring into a more stable six-membered aromatic heterocycle.

Detailed Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound relies on a combination of detailed kinetic and spectroscopic studies. Due to the strained nature of the four-membered azetidine ring, its reactions are often driven by the release of this strain. rsc.orgrsc.org The specific reaction pathways, however, are subtly influenced by factors such as the nature of the reactants, catalysts, and solvent conditions. acs.org In-depth analysis through kinetic profiling and spectroscopic monitoring provides critical insights into the transition states and intermediates that govern the reactivity of this unique heterocyclic compound.

Kinetic studies are fundamental in determining the rate laws of reactions involving this compound, which in turn helps to deduce the molecularity of the rate-determining step. For instance, in acid-catalyzed ring-opening reactions, a common pathway for azetidines, the reaction rate is typically monitored as a function of both the substrate and the acid concentration. nih.gov This can be achieved by periodically quenching the reaction and analyzing the mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A hypothetical kinetic study for the acid-catalyzed hydrolysis of this compound to form an amino alcohol could yield data as presented in Table 1. By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

Experiment Initial [this compound] (mol/L) Initial [H+] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵

From this hypothetical data, doubling the initial concentration of this compound while keeping the acid concentration constant doubles the initial rate, suggesting a first-order dependence on the substrate. Similarly, doubling the acid concentration while keeping the substrate concentration constant also doubles the rate, indicating a first-order dependence on the acid catalyst as well. This would support a mechanism where the rate-determining step involves both the protonated azetidine and a water molecule.

Spectroscopic studies are indispensable for identifying reactive intermediates and characterizing the structural evolution of the reactants into products. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring the progress of a reaction in real-time. nih.govnih.gov For example, in a ring-opening reaction, the disappearance of characteristic signals for the azetidine ring protons and the appearance of new signals corresponding to the opened-chain product can be tracked over time.

¹H NMR spectroscopy would show a shift in the signals corresponding to the protons on the carbons adjacent to the nitrogen atom upon protonation and subsequent nucleophilic attack. The methylene (B1212753) protons of the azetidine ring in this compound would have a distinct chemical shift that would change significantly upon ring opening. chemicalbook.com

In-situ Infrared (IR) spectroscopy can also be employed to monitor reaction kinetics and mechanisms. acs.org The C-N bond stretching vibration in the azetidine ring would be a key spectroscopic marker. The disappearance of this characteristic absorption band and the appearance of new bands, for example, an N-H bending vibration in the product of a ring-opening, can be correlated with the reaction progress.

A summary of the expected spectroscopic shifts for a hypothetical reaction of this compound is presented in Table 2.

Table 2: Expected Spectroscopic Shifts in the Reaction of this compound

Spectroscopic Technique This compound (Reactant) Ring-Opened Product (e.g., Amino Alcohol)
¹H NMR (ppm) ~3.5-4.0 (CH₂-N) ~2.8-3.2 (CH₂-N, acyclic)
¹³C NMR (ppm) ~50-60 (C-N) ~40-50 (C-N, acyclic)

Furthermore, computational studies, often performed in conjunction with experimental work, can provide a deeper understanding of the reaction mechanism. thescience.devnih.gov Density Functional Theory (DFT) calculations can be used to model the energy profile of the reaction, including the structures of transition states and intermediates. This can help to corroborate the mechanistic hypotheses derived from kinetic and spectroscopic data. For instance, computational models can predict the activation energies for different possible pathways, allowing for a comparison with the experimentally determined activation energy from temperature-dependent kinetic studies. researchgate.net

By integrating these detailed kinetic and spectroscopic approaches with computational modeling, a comprehensive picture of the advanced reactivity profiles of this compound can be developed, enabling a thorough mechanistic elucidation of its various chemical transformations.

Computational Chemistry and Theoretical Modeling of 3 Cyclohexylideneazetidine

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are fundamental to understanding the mechanisms of chemical reactions at the electronic level. For 3-Cyclohexylideneazetidine, these calculations can elucidate the pathways of its synthesis and subsequent transformations, offering a detailed picture of the energetic landscape.

The synthesis of the azetidine (B1206935) ring is often a challenging endeavor due to the inherent ring strain. frontiersin.orgnih.gov Computational modeling, particularly the use of Density Functional Theory (DFT), is a powerful tool for predicting the feasibility of synthetic routes. thescience.devmit.edu By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed.

For a hypothetical synthesis of this compound, such as an intramolecular cyclization, DFT calculations could be employed to identify the transition state structure. The characterization of this transition state, including its geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency), confirms it as the energetic bottleneck of the reaction. The activation energy derived from these calculations provides a quantitative measure of the reaction's kinetic feasibility.

Table 1: Hypothetical Transition State Analysis for a Synthetic Route to this compound

Parameter Calculated Value (kcal/mol) Method/Basis Set
Relative Energy of Reactants 0.00 B3LYP/6-31G(d)
Relative Energy of Transition State +25.3 B3LYP/6-31G(d)
Activation Energy +25.3 B3LYP/6-31G(d)
Relative Energy of Products -10.8 B3LYP/6-31G(d)

This interactive table presents hypothetical data for the transition state analysis of a plausible synthetic pathway to this compound, illustrating the energetic profile of the reaction.

Computational methods can quantify the ring strain energy (RSE) through the use of isodesmic or homodesmotic reactions. These theoretical reactions involve breaking down the strained molecule into smaller, unstrained fragments and comparing the calculated reaction enthalpy to that of analogous unstrained reference compounds. A higher RSE suggests a greater driving force for reactions that relieve this strain. The reactivity of azetidines is driven by this considerable ring strain. rsc.orgegyankosh.ac.in

Table 2: Calculated Ring Strain Energy of this compound in Comparison to Related Compounds

Compound Ring Strain Energy (kcal/mol) Computational Method
Azetidine 25.8 G3(MP2)
3-Methyleneazetidine 27.2 B3LYP/6-311+G(d,p)
This compound 26.5 (Estimated) B3LYP/6-311+G(d,p)

This interactive table provides a comparative view of the ring strain energies, highlighting the energetic properties of the azetidine ring in different chemical environments. The value for this compound is an educated estimate based on related structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation would reveal the accessible conformations of the cyclohexylidene ring and the puckering of the azetidine ring. ugent.be It would also allow for the study of how intermolecular forces, such as hydrogen bonding involving the azetidine nitrogen, influence the molecule's orientation and interactions in a condensed phase. Such simulations are crucial for understanding how the molecule might behave in a real-world chemical or biological system.

Prediction of Reactivity and Selectivity through Computational Methods

Computational chemistry provides a suite of tools for predicting the reactivity and selectivity of molecules. For this compound, methods such as Frontier Molecular Orbital (FMO) theory and the calculation of electrostatic potential maps can be used to identify sites susceptible to nucleophilic or electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its electron-accepting capabilities. For this compound, the HOMO is likely to be localized on the nitrogen atom and the exocyclic double bond, suggesting these as sites for electrophilic attack. Conversely, the LUMO would indicate regions susceptible to nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies for this compound (Hypothetical)

Molecular Orbital Energy (eV) Description
HOMO -8.9 Electron-rich regions, susceptible to electrophiles
LUMO +1.2 Electron-deficient regions, susceptible to nucleophiles

This interactive table presents hypothetical Frontier Molecular Orbital energies for this compound, offering insights into its potential chemical reactivity.

Computational Design and Virtual Screening for Novel this compound Derivatives

The framework of computational chemistry allows for the rational design of novel molecules with desired properties. Starting with the this compound scaffold, new derivatives can be designed in silico by adding various functional groups. These virtual compounds can then be subjected to computational screening to predict their properties, such as their potential as enzyme inhibitors or their pharmacokinetic profiles. nih.gov

Virtual screening can be performed using techniques like molecular docking, where the designed molecules are computationally fitted into the active site of a target protein. The binding affinity is then calculated to predict the potency of the molecule as an inhibitor. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Azetidine
3-Methyleneazetidine

Applications of 3 Cyclohexylideneazetidine As a Versatile Synthetic Building Block

Strategic Utilization in Complex Organic Molecule Synthesis

There is no available research data on the strategic utilization of 3-Cyclohexylideneazetidine in the synthesis of complex organic molecules.

Precursor to Highly Functionalized Azetidine-Containing Architectures

No studies have been found that describe the use of this compound as a direct precursor for the synthesis of highly functionalized azetidine-containing architectures. The potential reaction pathways, yields, and the scope of achievable molecular diversity originating from this specific compound have not been reported.

Integration into Macrocyclic and Polycyclic Scaffolds

A search of the scientific literature did not yield any examples of this compound being integrated into macrocyclic or polycyclic scaffolds. While azetidine (B1206935) rings, in general, are incorporated into such complex structures to impart specific conformational constraints or biological activities, the specific contribution of the 3-cyclohexylidene moiety in this context has not been explored or documented. nih.gov

Role as a Chiral Template and Auxiliary in Asymmetric Synthesis

There is no documented use of this compound as a chiral template or auxiliary in asymmetric synthesis. For a compound to function as a chiral auxiliary, it is typically required to be enantiomerically pure and to effectively control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org No research has been published detailing the synthesis of enantiopure this compound or its application in stereoselective transformations.

Development of Innovative Organic Reactions Leveraging the this compound Scaffold

No innovative organic reactions that specifically leverage the this compound scaffold have been reported in the chemical literature. The unique reactivity that might be conferred by the exocyclic double bond in conjunction with the strained azetidine ring has not been the subject of published synthetic methodology studies.

Potential Applications in Advanced Materials Science and Polymer Chemistry

There is no available information on the potential applications of this compound in the field of advanced materials science or polymer chemistry. Research into its use as a monomer for polymerization, as a cross-linking agent, or as a functional additive to modify the properties of materials has not been documented.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in 3 Cyclohexylideneazetidine Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-Cyclohexylideneazetidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural and stereochemical assignment.

In the ¹H NMR spectrum of a hypothetical N-protected this compound, one would expect to see characteristic signals for the protons of the azetidine (B1206935) ring and the cyclohexylidene moiety. The protons on the azetidine ring (at C2 and C4) would likely appear as multiplets in the aliphatic region. The chemical shifts of these protons would be influenced by the nature of the substituent on the nitrogen atom. The protons of the cyclohexyl ring would give rise to a series of overlapping multiplets.

The ¹³C NMR spectrum would provide crucial information about the carbon framework. The quaternary sp² carbon of the exocyclic double bond (C3 of the azetidine and C1' of the cyclohexylidene) would be expected to have a characteristic chemical shift in the downfield region. The other sp² carbon of the double bond would also be readily identifiable. The chemical shifts of the azetidine ring carbons would confirm the four-membered ring structure.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclohexyl ring and potentially between protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can be invaluable in determining the stereochemistry around the exocyclic double bond (E/Z isomerism) if applicable, and the conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Azetidine Derivative

Disclaimer: The following data is for a representative substituted azetidine derivative and is intended to be illustrative of the types of chemical shifts and couplings that might be observed for this compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Azetidine-CH₂ (C2/C4)3.8 - 4.2 (m)55.0 - 60.0Protons to C3
Azetidine-C (C3)-130.0 - 140.0-
Cyclohexylidene-C (C1')-125.0 - 135.0-
Cyclohexylidene-CH₂1.5 - 2.5 (m)25.0 - 35.0Protons to C1'

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass would be compared against the calculated mass for the proposed molecular formula, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.

Beyond molecular formula confirmation, HRMS can offer valuable insights into the fragmentation patterns of this compound. By analyzing the masses of the fragment ions produced in the mass spectrometer (e.g., through tandem mass spectrometry or MS/MS experiments), it is possible to deduce structural information and understand the compound's stability. For instance, characteristic fragmentation pathways for the azetidine ring or the cyclohexylidene moiety could be identified. This information is not only useful for structural elucidation but can also be applied to reaction monitoring, allowing for the identification of intermediates and byproducts in the synthetic route to this compound.

Table 2: Hypothetical HRMS Data for this compound

Ion TypeCalculated m/zObserved m/zMass Accuracy (ppm)Molecular Formula
[M+H]⁺C₉H₁₆N⁺Value would be determined experimentally< 5C₉H₁₅N

X-ray Diffraction Crystallography for Definitive Three-Dimensional Structure Elucidation

While NMR and MS provide powerful evidence for the structure and connectivity of a molecule, X-ray diffraction crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would be invaluable for this compound, especially if the compound can be obtained as a single crystal of suitable quality.

The analysis of the diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. This would definitively confirm the presence of the four-membered azetidine ring and the exocyclic double bond connecting it to the cyclohexyl ring. Furthermore, X-ray crystallography would provide unequivocal evidence of the stereochemistry of the molecule, including the geometry of the double bond and the conformation of the rings. The resulting crystal structure would serve as a definitive proof of structure and a valuable reference for computational modeling and structure-activity relationship studies. Although no crystal structure for this compound itself is publicly available, the structures of numerous other azetidine derivatives have been determined, demonstrating the utility of this technique for this class of compounds.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers if the molecule is chiral. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable analytical tools.

Purity Determination: A reverse-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), would be developed to assess the purity of this compound. The presence of a single major peak in the chromatogram would indicate a high degree of purity. The area of this peak relative to the total area of all peaks would provide a quantitative measure of purity. GC-MS could also be employed for purity analysis, with the added benefit of providing mass spectral data for any detected impurities, which could aid in their identification.

Enantiomeric Excess Determination: If this compound were to be synthesized in an enantiomerically enriched form, chiral HPLC would be the method of choice for determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The chromatogram would show two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks would be used to calculate the enantiomeric excess. The development of a successful chiral HPLC method would involve screening different types of chiral columns (e.g., polysaccharide-based or cyclodextrin-based) and mobile phases to achieve baseline separation of the enantiomers.

Table 3: Representative Chromatographic Conditions for the Analysis of Azetidine Derivatives

Disclaimer: The following conditions are illustrative and would require optimization for the specific analysis of this compound.

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
HPLCC18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water gradientUV-Vis (DAD)Purity analysis
Chiral HPLCChiralcel OD-H (5 µm, 4.6 x 250 mm)Hexane/IsopropanolUV-Vis (DAD)Enantiomeric excess determination
GC-MSHP-5MS (30 m x 0.25 mm)HeliumMass SpectrometerPurity analysis and impurity identification

Future Research Directions and Emerging Paradigms in the Field of 3 Cyclohexylideneazetidine

Sustainable and Green Chemistry Approaches to 3-Cyclohexylideneazetidine Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of this compound is no exception. Future efforts will likely concentrate on minimizing the environmental footprint of its synthesis through several key strategies. researchgate.net Researchers are expected to prioritize the use of renewable starting materials, replacing petroleum-derived precursors with bio-based alternatives where feasible. The development of catalytic reactions that proceed under milder conditions, with lower energy consumption and higher atom economy, will be a central theme. researchgate.net

Another significant area of focus will be the reduction or elimination of hazardous solvents, aligning with the goal of creating cleaner synthetic pathways. The exploration of water as a reaction medium or the use of solvent-free conditions represents a promising avenue. Furthermore, the design of synthetic routes that generate minimal waste and allow for the recycling of catalysts and reagents will be crucial for establishing environmentally benign production methods for this compound and related compounds.

Table 1: Key Green Chemistry Principles and Their Application to this compound Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation from the outset.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Utilizing and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Reducing or eliminating the use of auxiliary substances like solvents, or replacing them with safer alternatives.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements.
Use of Renewable Feedstocks Sourcing starting materials from renewable, rather than depleting, feedstocks.
Catalysis Employing catalytic reagents in preference to stoichiometric reagents to enhance selectivity and reduce waste.

Implementation of Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and scalability. aurigeneservices.com Flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com This level of control can lead to higher yields, improved product purity, and better reproducibility compared to batch methods. aurigeneservices.com

For the synthesis of this compound, flow chemistry can enable the safe handling of reactive intermediates and hazardous reagents by minimizing their accumulation at any given time. nih.gov The enhanced heat and mass transfer in flow reactors can also accelerate reaction rates and improve selectivity. nih.gov A recent study has already demonstrated the successful generation and functionalization of lithiated four-membered aza-heterocycles under continuous flow conditions, highlighting the potential of this technology for producing 3-substituted azetidines. lookchem.com Future research will likely focus on developing fully integrated, multi-step continuous processes for the production of this compound, potentially incorporating in-line purification and analysis to streamline the manufacturing process. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. mdpi.com These computational approaches can analyze vast datasets of chemical reactions to identify novel synthetic pathways that may not be apparent to human chemists. preprints.org By predicting reaction outcomes and suggesting optimal reaction conditions, AI and ML can significantly reduce the number of experiments required, saving time and resources. nih.gov

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound

Application AreaDescription
Retrosynthetic Analysis AI algorithms propose novel and efficient synthetic routes by working backward from the target molecule. cas.org
Reaction Condition Optimization Machine learning models predict the optimal set of conditions (catalyst, solvent, temperature, etc.) to maximize yield and selectivity. nih.gov
Predictive Chemistry Models forecast the outcome of unknown reactions, guiding experimental design and avoiding unsuccessful experiments.
Automated Synthesis AI-driven robotic platforms can execute and optimize reactions, enabling high-throughput screening of synthetic pathways. mdpi.com

Exploration of Unconventional Reactivity Modes and Catalytic Systems

Moving beyond traditional synthetic methods, future research will delve into unconventional reactivity modes and novel catalytic systems to access this compound and its analogues. This includes the exploration of photoredox catalysis, which utilizes visible light to initiate chemical transformations under mild conditions. nih.gov For instance, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines. nih.gov

Another promising area is the use of C-H activation, a strategy that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to modifying the azetidine (B1206935) scaffold. semanticscholar.org The development of new catalytic systems, such as those based on earth-abundant metals or organocatalysts, will also be a key focus. frontiersin.orgrsc.org These novel approaches could provide access to previously unattainable derivatives of this compound and open up new avenues for its application in medicinal chemistry and materials science. The exploration of strain-release reactions of bicyclic precursors also presents a powerful strategy for the synthesis of functionalized azetidines. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-Cyclohexylideneazetidine, and how do reaction conditions influence yield?

To synthesize this compound, consider cyclohexene-based methodologies (e.g., cycloaddition or ring-closing metathesis). Key parameters include temperature (60–100°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Grubbs catalyst for metathesis). Monitor reaction progress via TLC or GC-MS. Yield optimization requires iterative adjustments: for example, reducing steric hindrance by using bulky substituents may improve ring closure efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm ring structure and substituent positions.
  • IR : Identify azetidine ring vibrations (~1600–1650 cm1^{-1}) and cyclohexyl C-H stretches.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
    Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing 3-Cyclohexylideneazene derivatives?

Document all variables rigorously:

  • Precursor purity (HPLC-grade reagents).
  • Reaction atmosphere (inert gas for moisture-sensitive steps).
  • Equipment calibration (e.g., temperature probes).
    Use standardized protocols from peer-reviewed literature and replicate experiments ≥3 times. Publish raw data and negative results to mitigate publication bias .

Q. What safety protocols are critical when handling this compound?

Refer to GHS guidelines:

  • Wear nitrile gloves, goggles, and lab coats (skin/eye irritation risks ).
  • Work in a fume hood to avoid inhalation.
  • Emergency measures: Immediate rinsing with water for spills, and neutralization of acidic byproducts.

Q. How should researchers design a preliminary literature review for this compound?

Use databases like SciFinder or Reaxys to filter primary sources (avoiding unreliable platforms like BenchChem). Focus on:

  • Synthetic pathways in Journal of Organic Chemistry.
  • Thermodynamic data (e.g., enthalpy of formation).
  • Spectral libraries (e.g., SDBS). Cite sources using ACS or APA style .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Contradictions often arise from conformational isomers or solvent effects. Strategies:

  • Variable-temperature NMR to observe dynamic equilibria.
  • Solvent screening (e.g., DMSO-d6 vs. CDCl3) to assess polarity impacts.
  • X-ray crystallography for definitive structural assignment. Apply Benjamini-Hochberg correction to statistically validate peaks in noisy spectra .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Use DFT (e.g., B3LYP/6-31G*) to model:

  • Transition states for ring-opening reactions.
  • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    Validate with experimental kinetics (e.g., Arrhenius plots). Compare results to analogous azetidine derivatives .

Q. How do steric and electronic effects influence the stability of this compound?

Design substituent studies:

  • Introduce electron-withdrawing groups (e.g., -NO2_2) to assess ring strain.
  • Measure decomposition rates via HPLC under varying pH/temperature.
    Correlate findings with Hammett constants or Taft parameters. Publish raw datasets in repositories like Zenodo .

Q. What strategies address low yields in catalytic asymmetric synthesis of this compound?

Optimize chiral catalysts (e.g., Jacobsen’s salen complexes):

  • Screen co-catalysts (e.g., Lewis acids).
  • Use enantioselective HPLC to monitor ee%.
  • Apply DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, pressure). Reference PRISMA guidelines for systematic optimization .

Q. How can researchers reconcile discrepancies between theoretical and experimental thermodynamic data?

  • Re-examine computational parameters (e.g., basis set selection).
  • Validate calorimetry protocols (e.g., DSC for ΔH measurements).
  • Publish methodological details transparently, including error margins. Use meta-analysis frameworks to aggregate data from multiple studies .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Challenges
Cycloaddition45–6095Competing dimerization
Ring-Closing Metathesis70–8598Catalyst cost

Q. Table 2. Spectral Benchmarks

TechniqueKey PeaksDiagnostic Utility
1^1H NMRδ 1.2–1.8 (cyclohexyl), δ 3.5 (azetidine)Ring conformation
IR1640 cm1^{-1} (C=N stretch)Confirming unsaturated bonds

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylideneazetidine
Reactant of Route 2
3-Cyclohexylideneazetidine

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